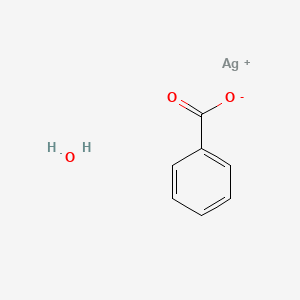

Silver benzoate hydrate

Description

Properties

IUPAC Name |

silver;benzoate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2.Ag.H2O/c8-7(9)6-4-2-1-3-5-6;;/h1-5H,(H,8,9);;1H2/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMCFVFQWOTPBS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].O.[Ag+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7AgO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure Details

-

Reactant Preparation : Dissolve sodium benzoate (1.0 mol) in deionized water at 25°C. Separately, prepare a 1.0 M aqueous solution of silver nitrate.

-

Precipitation : Slowly add the silver nitrate solution to the sodium benzoate solution with vigorous stirring. A white precipitate forms immediately.

-

Filtration and Washing : Collect the precipitate via vacuum filtration and wash with cold water to remove residual nitrate ions.

-

Drying : Air-dry the product at 40°C for 24 hours to obtain this compound.

Yield and Purity Considerations

-

Yield : Typically exceeds 85% under optimal conditions.

-

Purity : Impurities such as unreacted silver nitrate or sodium benzoate are minimized through thorough washing.

-

Hydration Control : The number of water molecules (x) in the hydrate depends on drying duration and temperature. Prolonged drying at elevated temperatures may yield anhydrous silver benzoate.

Preparation Using Silver Oxide

An alternative method employs silver oxide (Ag₂O) as the silver source, reacting directly with benzoic acid in a neutralization reaction:

Protocol

-

Slurry Formation : Combine benzoic acid (2.0 mol) with excess silver oxide in ethanol.

-

Reflux : Heat the mixture under reflux at 80°C for 4 hours.

-

Isolation : Filter the cooled mixture to remove unreacted Ag₂O, then evaporate the solvent under reduced pressure.

-

Crystallization : Recrystallize the residue from a water-ethanol mixture to obtain hydrated crystals.

Advantages and Limitations

-

Advantages : Avoids nitrate byproducts, simplifying purification.

-

Limitations : Lower yields (70–75%) due to incomplete neutralization and side reactions.

Industrial-Scale Production Considerations

Industrial synthesis of this compound prioritizes cost efficiency and scalability. Key parameters include:

Solvent Selection

-

Water : Preferred for metathesis reactions due to low cost and ease of handling.

-

Ethanol : Used in Ag₂O-based methods to enhance reaction kinetics.

Byproduct Management

Quality Control Metrics

| Parameter | Specification | Analytical Method |

|---|---|---|

| Silver content | 45–47% | Atomic absorption |

| Water content (x) | 0.5–1.5 | Karl Fischer titration |

| Solubility in water | Insoluble | Gravimetric analysis |

Characterization and Analytical Methods

Spectroscopic Techniques

Thermal Analysis

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Metathesis (AgNO₃) | 85–90 | 98 | High | Moderate |

| Silver Oxide (Ag₂O) | 70–75 | 95 | Moderate | Low |

The metathesis route outperforms Ag₂O-based methods in yield and scalability, making it the industrial standard. However, Ag₂O methods are preferable for applications requiring nitrate-free products .

Chemical Reactions Analysis

Types of Reactions: Silver benzoate hydrate undergoes various types of chemical reactions, including:

Oxidation: Silver benzoate can be oxidized to form benzoic acid and silver oxide.

Reduction: It can be reduced to metallic silver and benzoic acid.

Substitution: Silver benzoate can participate in substitution reactions, such as the Hunsdiecker reaction, where it reacts with bromine to form bromobenzene.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: The Hunsdiecker reaction involves bromine in carbon tetrachloride under reflux conditions.

Major Products:

Oxidation: Benzoic acid and silver oxide.

Reduction: Metallic silver and benzoic acid.

Substitution: Bromobenzene.

Scientific Research Applications

Overview

- Molecular Formula : CHAgO·xHO

- Molecular Weight : 247.00 g/mol

- Appearance : White to cream or gray powder

- Solubility : Insoluble in water

- Light Sensitivity : Sensitive to light

Chemistry

Catalytic Applications :

Silver benzoate hydrate serves as a catalyst in various organic reactions, including:

- Wolff Rearrangement : It facilitates the conversion of α-halo ketones to ketenes.

- Synthesis of Triphenyltinbenzoate : Used in the synthesis of this organotin compound, which has applications in agriculture and materials science.

- Carbon Dioxide Reactions : Acts as a catalyst in the reaction of CO with ketones when combined with 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) .

Biology

Antimicrobial Properties :

Research indicates that silver compounds, including silver benzoate, exhibit antimicrobial activity against various pathogens. This property is being explored for potential applications in wound care and infection control.

Medicine

Potential Therapeutic Uses :

Studies are ongoing to evaluate the efficacy of silver benzoate in antimicrobial treatments. Its ability to inhibit bacterial growth makes it a candidate for formulations aimed at treating infections and promoting wound healing.

Industry

Specialty Chemicals Production :

this compound is utilized in the production of specialty chemicals and as a catalyst in industrial processes, contributing to the efficiency and effectiveness of chemical manufacturing.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of silver benzoate demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that formulations containing silver benzoate could be effective for topical applications in wound care.

Case Study 2: Catalytic Efficiency

In a comparative study on catalysts for the Wolff rearrangement, this compound was found to outperform traditional catalysts regarding reaction time and yield efficiency, highlighting its potential for industrial applications.

Mechanism of Action

The mechanism of action of silver benzoate hydrate primarily involves its catalytic properties. In catalytic reactions, silver benzoate facilitates the conversion of reactants to products by providing an alternative reaction pathway with a lower activation energy. The silver ion (Ag+) plays a crucial role in these reactions by interacting with the reactants and stabilizing transition states.

Comparison with Similar Compounds

Comparison with Similar Benzoate Compounds

Sodium Benzoate (C₇H₅NaO₂, CAS 532-32-1)

- Synthesis : Produced by neutralizing benzoic acid with sodium hydroxide, unlike silver benzoate hydrate, which requires a redox reaction involving silver nitrate .

- Applications : Widely used as a preservative in food, cosmetics, and pharmaceuticals due to its low toxicity and high water solubility. In contrast, this compound is primarily employed in specialized chemical syntheses and catalysis .

- Thermal Stability : Sodium benzoate is anhydrous and stable up to 150°C, whereas this compound undergoes desolvation (water loss) at elevated temperatures, as shown by TGA data .

Methyl Benzoate (C₈H₈O₂)

- Synthesis: Formed via esterification of benzoic acid with methanol in the presence of sulfuric acid . This compound, by contrast, is a salt synthesized through ion exchange.

- Functionality : Methyl benzoate is an ester used as a fragrance (odor similar to cananga) and a precursor in synthesizing hydrazides and heterocyclic compounds like styrylpyrazoles . This compound, being a metal salt, participates in redox and coordination chemistry .

- Volatility: Methyl benzoate is volatile (b.p. 199°C), while this compound is non-volatile and thermally decomposes .

Benzyl Benzoate (C₁₄H₁₂O₂)

- Applications: A lipid-soluble ester used in pharmaceuticals (e.g., scabies treatment) and perfumery due to its balsamic odor. This compound lacks direct medical applications but is leveraged for its antibacterial properties in niche organometallic syntheses .

- Reactivity: Benzyl benzoate undergoes hydrolysis under acidic/basic conditions, whereas this compound reacts with halides (e.g., triphenyltinchloride) to form organometallic complexes .

Other Metal Benzoates (e.g., Chromium, Iron)

- Coordination Chemistry : Chromium(III) and iron(III) benzoates form polynuclear complexes with distinct spectroscopic signatures (IR/Raman), whereas this compound adopts linear or polymeric structures due to Ag⁺'s preference for linear coordination .

- Industrial Relevance : Chromium benzoates are used in pigments and corrosion inhibitors, contrasting with this compound’s role in catalysis and antimicrobial research .

Biological Activity

Silver benzoate hydrate (CAS No. 532-31-0) is a silver salt of benzoic acid, known for its antimicrobial properties and applications in various fields, including medicine and materials science. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data.

- Molecular Formula : CHAgO·xHO

- Molecular Weight : 228.89 g/mol (anhydrous)

- Physical Appearance : White to cream or grey powder

- Solubility : Soluble in water, light-sensitive

Antimicrobial Activity

Silver compounds, including this compound, are recognized for their broad-spectrum antimicrobial effects. The mechanism of action primarily involves the release of silver ions, which can disrupt microbial cell membranes and interfere with cellular functions.

Research Findings

- Antibacterial Properties :

- Mechanism of Action :

- Case Studies :

Cytotoxicity and Safety Profile

While this compound is effective against pathogens, its cytotoxicity towards human cells has also been evaluated:

- Cytotoxic Effects : Research indicates that at higher concentrations, silver benzoate can exhibit cytotoxic effects on mammalian cells. In vitro studies have shown that exposure to high doses can lead to apoptosis in certain cell lines .

- Safety Data : The safety profile suggests that while it is generally safe at therapeutic concentrations, caution is advised to avoid excessive exposure due to potential cytotoxicity .

Applications in Medicine and Industry

- Medical Applications :

- Silver benzoate is used in topical formulations for its antibacterial properties. It is particularly effective in treating burns and skin infections.

- Industrial Uses :

Comparative Analysis of Silver Compounds

| Compound | Antibacterial Activity | Cytotoxicity | Application Areas |

|---|---|---|---|

| Silver Nitrate | High | Moderate | Antiseptic, wound care |

| Silver Sulfadiazine | High | Low | Burn treatment |

| This compound | Very High | Moderate | Wound dressings, nanoparticle synthesis |

Q & A

Q. What are the standard methods for synthesizing silver benzoate hydrate, and how can purity be ensured?

this compound is typically synthesized via a precipitation reaction. A common protocol involves reacting silver nitrate (AgNO₃) with sodium benzoate (C₆H₅COONa) in aqueous solution under controlled pH (5–7) and temperature (25–40°C). The product is filtered, washed with cold water to remove ionic byproducts, and dried under vacuum. Purity is validated using elemental analysis (C, H, Ag content) and thermogravimetric analysis (TGA) to confirm hydration states. X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FT-IR) can verify crystallinity and benzoate ligand coordination .

Q. How can spectroscopic techniques characterize this compound's molecular structure?

- FT-IR spectroscopy : Identifies carboxylate symmetric (∼1380 cm⁻¹) and asymmetric (∼1540 cm⁻¹) stretching modes, confirming benzoate binding to Ag⁺.

- Raman spectroscopy : Detects Ag–O vibrational modes (∼250–300 cm⁻¹) and aromatic ring vibrations (∼1000–1600 cm⁻¹) to assess structural integrity.

- XRD : Resolves crystalline lattice parameters and hydration-dependent phase transitions. Comparative analysis with anhydrous silver benzoate is critical to distinguish hydrate-specific peaks .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Key properties include:

- Solubility : Sparingly soluble in water (∼0.02 g/L at 25°C) but soluble in polar aprotic solvents (e.g., DMSO).

- Thermal stability : Decomposes at ∼180°C, releasing benzoic acid and metallic silver.

- Hydration sensitivity : Hydrate-to-anhydrous transitions occur under desiccation or heating, altering reactivity. These properties necessitate inert-atmosphere handling and controlled humidity during storage .

Advanced Research Questions

Q. How does the hydrate form influence the catalytic activity of silver benzoate in organic reactions?

Hydration alters silver benzoate’s Lewis acidity and surface area. For example, in esterification reactions, the hydrate form (vs. anhydrous) shows reduced activity due to water molecules occupying coordination sites. Kinetic studies under varying humidity (10–90% RH) and temperature (25–100°C) can quantify hydration effects. Pairing TGA with reaction yield data identifies optimal dehydration conditions for catalytic applications .

Q. What analytical strategies resolve contradictions in reported solubility data for this compound?

Discrepancies arise from hydration state variability and solvent impurities. A standardized protocol involves:

- Dynamic light scattering (DLS) : Measures particle aggregation in suspension.

- High-performance liquid chromatography (HPLC) : Quantifies dissolved silver ions post-saturation.

- Controlled humidity chambers : Isolate hydration states during solubility testing. Cross-referencing with computational solubility parameters (e.g., Hansen solubility sphere) improves reproducibility .

Q. What are the challenges in determining the exact hydration state of this compound, and how can they be addressed?

Hydrate stoichiometry (e.g., mono- vs. dihydrate) is sensitive to atmospheric moisture. Challenges include:

- Non-stoichiometric water loss during analysis.

- Hydrate polymorphism (multiple crystalline forms). Solutions:

- Karl Fischer titration : Quantifies bound vs. adsorbed water.

- Variable-temperature XRD : Maps structural changes during dehydration.

- Dynamic vapor sorption (DVS) : Measures water uptake/loss isotherms .

Q. How do synthesis parameters affect the morphology and reactivity of this compound crystals?

- Precipitation rate : Faster mixing yields smaller particles (higher surface area, enhanced reactivity).

- pH control : Neutral conditions favor monodisperse crystals; acidic conditions promote Ag⁺ reduction to metallic silver.

- Template-assisted synthesis : Using surfactants (e.g., CTAB) produces nanoscale crystals with tailored facet exposure. SEM and BET surface area analysis correlate morphology with catalytic performance .

Q. What computational methods predict the interaction mechanisms of this compound with biological molecules?

- Density functional theory (DFT) : Models Ag⁺ coordination with biomolecules (e.g., cysteine residues).

- Molecular dynamics (MD) : Simulates hydrate dissociation in aqueous environments.

- Docking studies : Predict binding affinities with enzymes (e.g., catalase) to hypothesize antimicrobial pathways. Experimental validation via UV-Vis and circular dichroism spectroscopy is essential .

Methodological Notes

- Data contradiction analysis : Always cross-validate results using orthogonal techniques (e.g., XRD and TGA for hydration states).

- Comparative studies : Benchmark against analogous metal benzoates (e.g., Cu²⁺, Fe³⁺) to isolate silver-specific behaviors .

- Advanced characterization : Synchrotron-based X-ray absorption spectroscopy (XAS) can resolve Ag oxidation states and coordination geometry in situ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.